![molecular formula C8H8O3 B14192181 2-Oxaspiro[4.4]non-7-ene-1,4-dione CAS No. 848127-74-2](/img/structure/B14192181.png)
2-Oxaspiro[4.4]non-7-ene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxaspiro[4.4]non-7-ene-1,4-dione is a chemical compound characterized by its unique spirocyclic structure, which includes an oxygen atom and a double bond within a nine-membered ring. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[4.4]non-7-ene-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with an epoxide in the presence of a Lewis acid catalyst. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle reactive intermediates .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxaspiro[4.4]non-7-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Oxaspiro[4.4]non-7-ene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research into potential pharmaceutical applications includes exploring its activity as a scaffold for drug development.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Oxaspiro[4.4]non-7-ene-1,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways. Detailed studies on its mechanism of action are ongoing, focusing on its potential as a pharmacophore in drug design .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Oxaspiro[4.4]nonane-2,6-dione
- 3-Oxaspiro[5.5]undecane-2,4-dione
- 1-Oxaspiro[4.5]decan-2-one
Uniqueness
2-Oxaspiro[4.4]non-7-ene-1,4-dione stands out due to its specific spirocyclic structure with an oxygen atom and a double bond, which imparts unique reactivity and binding properties compared to other spirocyclic compounds .
Propiedades
Número CAS |
848127-74-2 |
|---|---|
Fórmula molecular |
C8H8O3 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
2-oxaspiro[4.4]non-7-ene-1,4-dione |
InChI |
InChI=1S/C8H8O3/c9-6-5-11-7(10)8(6)3-1-2-4-8/h1-2H,3-5H2 |
Clave InChI |
ILTFHBISYXLSRR-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC12C(=O)COC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester](/img/structure/B14192098.png)
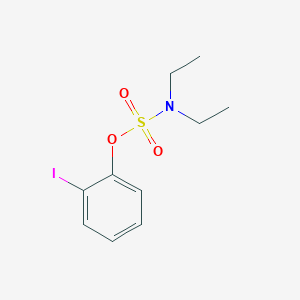
![2-Amino-6-(3-ethoxy-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14192104.png)
![3,3'-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile)](/img/structure/B14192125.png)
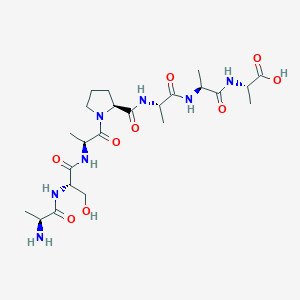
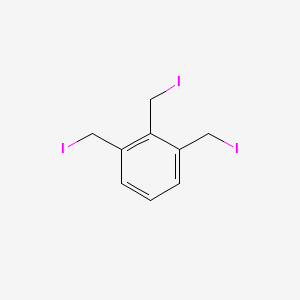
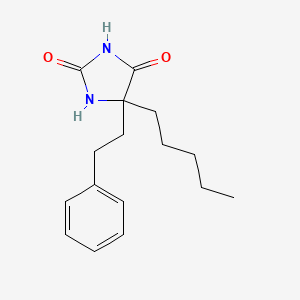
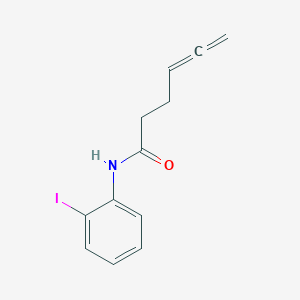
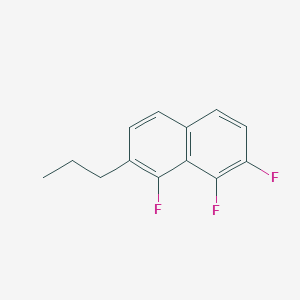
![4,5-Bis[2-methyl-5-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14192159.png)
![7'-Methylspiro[cyclohexane-1,3'-indole]](/img/structure/B14192161.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B14192165.png)
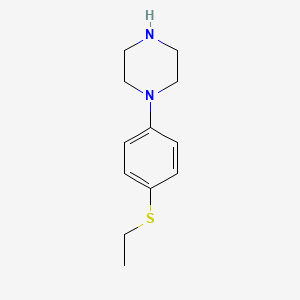
![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
